molecular formula C13H23NO3 B2618729 Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate CAS No. 2375269-20-6

Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate

Cat. No.: B2618729
CAS No.: 2375269-20-6
M. Wt: 241.331
InChI Key: SOQUTHKBAWABGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate (CAS 2375269-20-6) is a high-purity chemical building block designed for research and development, particularly in the field of medicinal chemistry . This compound features a spiro[3.3]heptane core, a saturated carbocyclic scaffold that is increasingly valued as a conformationally rigid bioisostere for para-substituted phenyl rings or other flat aromatic systems. Its incorporation into molecular structures can significantly improve aqueous solubility, reduce metabolic lability, and fine-tune physicochemical properties in the design of novel active compounds . The molecule is functionally diversified with both a hydroxymethyl and a Boc-protected amine group, making it a versatile intermediate for synthetic applications. The carbamate group, provided by the tert-butyloxycarbonyl (Boc) protection, is a crucial feature for intermediate synthesis . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-9-7-10(15)13(9)5-4-6-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQUTHKBAWABGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic alcohol. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamate group would produce an amine .

Scientific Research Applications

Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader family of spirocyclic and bicyclic carbamates. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features CAS Number References
Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate C₁₂H₂₁NO₃ Spiro[3.3]heptane core, hydroxyl group at C3, tert-butyl carbamate 1935054-64-0
Tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate C₁₂H₂₂N₂O₂ Spiro[3.3]heptane core, amino group at C1, tert-butyl carbamate CID 122163631
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₂₀N₂O₂ Bicyclo[4.1.0]heptane (norbornane analog), tertiary amine, tert-butyl carbamate 880545-32-4
Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ Cyclopentane ring, trans-hydroxyl group, tert-butyl carbamate 154737-89-0
Tert-butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate C₁₃H₂₄N₂O₂ Bicyclo[2.2.1]heptane (norbornane derivative), primary amine, tert-butyl carbamate 1638765-41-9

Key Differences and Implications

Bicyclo[2.2.1]heptane derivatives (e.g., ) exhibit greater rigidity and are preferred for conformational restriction in drug design.

Functional Groups: The hydroxyl group in the target compound offers hydrogen-bonding capability, influencing solubility and target binding. In contrast, the amino group in CID 122163631 provides nucleophilic reactivity for coupling reactions. Azabicyclo systems (e.g., ) introduce basic nitrogen atoms, altering pharmacokinetic properties like blood-brain barrier penetration.

Synthetic Utility :

  • Spirocyclic carbamates (target compound and CID 122163631) are prized for their chirality and use in asymmetric synthesis .
  • Cyclopentane-based carbamates (e.g., ) are simpler to synthesize but lack the stereochemical complexity of spiro systems.

Table 2: Physicochemical Properties

Property Target Compound Tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
Molecular Weight 227.3 g/mol 240.35 g/mol 212.29 g/mol
LogP (Predicted) 1.2–1.5 0.8–1.1 1.5–1.8
Solubility (Water) Low (hydroxyl enhances slightly) Moderate (amino group improves solubility) Low (nonpolar bicyclic core)
Stability Stable under inert conditions Sensitive to oxidation (amine) Stable (tertiary amine)

Biological Activity

Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate, also known by its CAS number 2375269-20-6, is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and implications for therapeutic applications.

Structural Information

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 227.3 g/mol
  • SMILES : CC(C)(C)OC(=O)NC1CC(=O)C12CCC2
  • InChI Key : WAWMGPASQBFAMC-UHFFFAOYSA-N

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+226.14377162.9
[M+Na]+248.12571161.8
[M+NH₄]+243.17031162.7
[M+K]+264.09965159.9
[M-H]-224.12921158.0

The biological activity of this compound has been investigated primarily in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that this compound may function as both a β-secretase inhibitor and an acetylcholinesterase inhibitor, which are critical mechanisms in reducing amyloid beta peptide aggregation and subsequent fibril formation.

In Vitro Studies

In vitro studies have demonstrated that the compound can protect astrocyte cells against apoptosis induced by amyloid beta (Aβ) peptides. Specifically, it was observed that treatment with the compound led to a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals in cell cultures, suggesting an anti-inflammatory effect that may contribute to its neuroprotective properties .

In Vivo Studies

In vivo studies using scopolamine-induced models of Alzheimer's disease showed that while the compound exhibited some protective effects on Aβ levels and β-secretase activity, these effects were not statistically significant compared to established treatments like galantamine. This discrepancy has been attributed to the bioavailability of the compound in the brain, highlighting a potential area for further optimization in drug formulation and delivery strategies .

Case Study Overview

  • Study Title : Protective effects of this compound on astrocytes.
    • Objective : To assess the ability of the compound to prevent astrocyte cell death induced by Aβ.
    • Findings : Moderate protective effect observed; reduction in TNF-α and free radical levels noted.
  • Study Title : Inhibition of amyloidogenesis in vivo.
    • Objective : To evaluate the compound's efficacy in an AD-like model.
    • Findings : No significant differences compared to control; further research needed on bioavailability.

Summary of Findings

The compound appears to hold promise as a neuroprotective agent, particularly through its ability to modulate inflammatory responses and inhibit key enzymes involved in Alzheimer's pathology. However, challenges related to its bioavailability and efficacy compared to existing treatments necessitate further exploration.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate, and what conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a functionalized spiro[3.3]heptane precursor. Key steps include:

  • Amine Protection: Use tert-butyl carbamate (Boc) to protect the amine group, ensuring selectivity during subsequent reactions.
  • Spirocyclic Core Formation: Employ cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF) to construct the spiro[3.3]heptane scaffold.
  • Hydroxyl Group Introduction: Oxidative or reductive methods (e.g., NaBH₄ reduction of ketone intermediates) can introduce the 3-hydroxy moiety.
    Optimize yield by controlling temperature (20–40°C) and pH (neutral to mildly basic). Solvents like dichloromethane (DCM) or acetonitrile enhance solubility and reaction kinetics .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Identify characteristic peaks:
    • tert-butyl group : Singlet at ~1.4 ppm (9H).
    • Spirocyclic protons : Multiplets between 1.8–3.0 ppm (6H from spiro[3.3]heptane).
    • Hydroxyl proton : Broad peak at ~5.0 ppm (exchange with D₂O).
  • ¹³C NMR: Confirm carbamate carbonyl (~155 ppm), spirocyclic carbons (~30–50 ppm), and tert-butyl carbons (~28 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Q. What common reactivity patterns are observed for this compound in organic synthesis?

Methodological Answer:

  • Carbamate Deprotection : Use trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc group, yielding a free amine for further functionalization.
  • Hydroxyl Group Derivatization : Perform esterification (e.g., Ac₂O) or oxidation (e.g., Dess-Martin periodinane) to modify the 3-hydroxy position.
  • Nucleophilic Substitution : React the amine with electrophiles (e.g., acyl chlorides) to generate amide or urea derivatives .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving its crystal structure?

Methodological Answer:

  • Crystallization Challenges : The spirocyclic core and hydroxyl group create conformational flexibility, complicating crystal lattice formation. Use slow vapor diffusion with solvents like ethyl acetate/hexane to improve crystal quality.
  • SHELX Applications :
    • Structure Solution : SHELXD for phase determination via direct methods.
    • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
    • Validation : Coot integration for real-space refinement and electron density mapping .

Q. How do hydrogen-bonding patterns in this compound influence its crystal packing, as analyzed by graph set analysis?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···O) using Etter’s formalism. For example:
    • D (Donor) : Carbamate N–H and hydroxyl O–H.
    • A (Acceptor) : Carbonyl oxygen and hydroxyl oxygen.
  • Impact on Packing : Chains (C(4)) or rings (R₂²(8)) stabilize the lattice. Mercury software visualizes these motifs and quantifies bond lengths/angles .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • X-ray Diffraction : Resolve stereochemical ambiguities (e.g., spirocyclic conformation).
    • IR Spectroscopy : Confirm hydrogen bonding via O–H stretching (3200–3600 cm⁻¹).
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺).
  • Density Functional Theory (DFT) : Compare computed NMR shifts (GIAO method) with experimental data to reconcile discrepancies .

Q. What strategies mitigate stereochemical complications during the synthesis of spirocyclic analogs of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (1S,3R)-3-hydroxycyclopentylcarbamate) to control spirocenter configuration .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in key cyclization steps.
  • Dynamic Resolution : Leverage kinetic control in ring-closing metathesis (Grubbs catalyst) to favor desired stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.